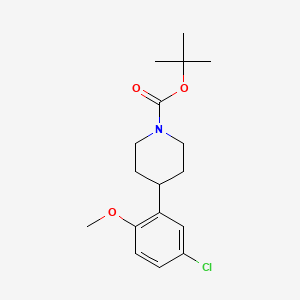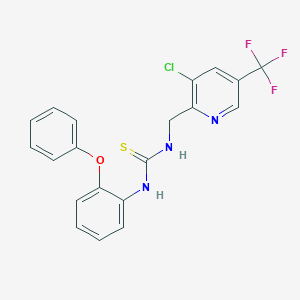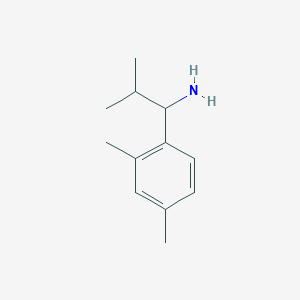
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups on the phenyl ring and an additional methyl group on the propanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds as follows:
- Alkylation:
- 2,4-Dimethylphenylacetonitrile + Methyl iodide → 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile
- Conditions: Anhydrous solvent, base (e.g., potassium carbonate)
- Reduction:
- 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile + LiAlH4 → this compound
- Conditions: Anhydrous ether, reflux
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation of the nitrile intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature is another method employed in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-2-propanamine: Lacks the additional methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-ethylamine: Has an ethyl group instead of a methyl group on the propanamine chain.
1-(2,4-Dimethylphenyl)-2-methylbutan-1-amine: Contains a butanamine chain instead of a propanamine chain.
These comparisons highlight the unique structural features of this compound, which may influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H19N/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8,12H,13H2,1-4H3 |
Clé InChI |
IHRSMIIGKOIKJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


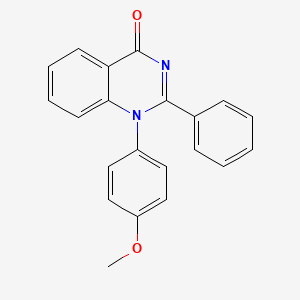
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
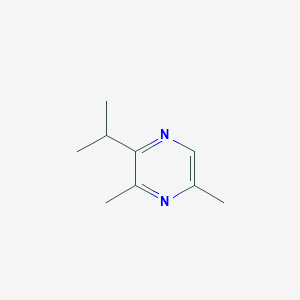


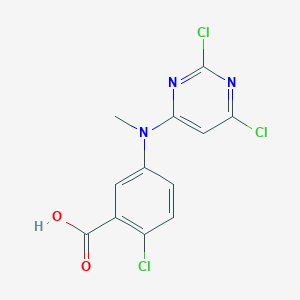
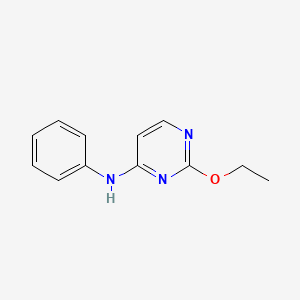
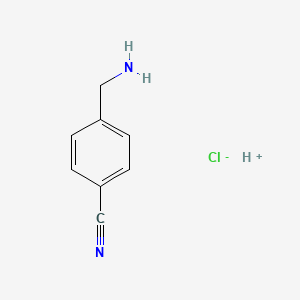
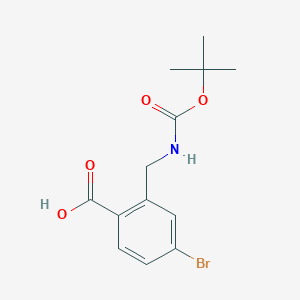
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
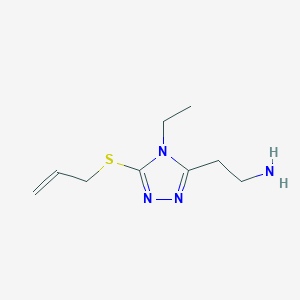
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
